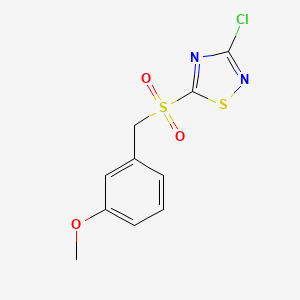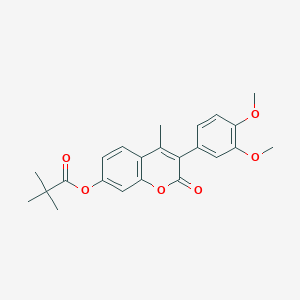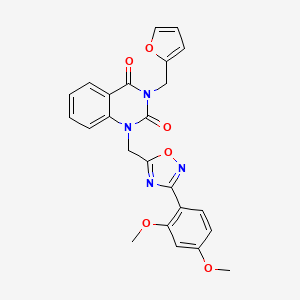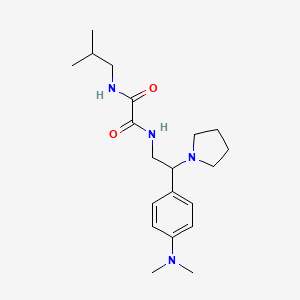
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole, also known as CMBS, is a small molecule that has been widely used in scientific research due to its unique properties. This compound has a thiadiazole ring that contains a chlorine atom and a methoxybenzylsulfonyl group. CMBS has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying biological systems.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole is based on its ability to react with cysteine residues in proteins. 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole can form a covalent bond with the thiol group of cysteine, which can result in the inhibition of enzyme activity or the modification of protein structure. The specificity of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole for cysteine residues makes it a valuable tool for studying the function of proteins that contain this amino acid.
Biochemical and Physiological Effects
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole has been shown to have a variety of biochemical and physiological effects. One of the most significant effects of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole is its ability to inhibit the activity of enzymes that contain cysteine residues. This inhibition can be used to study the function of these enzymes and to develop new drugs that target them. 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole is its specificity for cysteine residues in proteins. This specificity allows researchers to selectively modify or inhibit the activity of proteins that contain this amino acid. However, the covalent modification of proteins by 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole can also be a limitation, as it can result in the irreversible inhibition of enzyme activity or the modification of protein structure.
Future Directions
There are several future directions for the use of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole in scientific research. One potential area of research is the development of new drugs that target enzymes containing cysteine residues. Another area of research is the use of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole as a tool for studying the function of proteins that contain cysteine residues. Additionally, the anti-inflammatory properties of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole could be further explored for the development of new therapeutics for inflammatory diseases.
Synthesis Methods
The synthesis of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole involves a multi-step process that begins with the reaction of 3-methoxybenzylamine with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with thiosemicarbazide and sodium nitrite to form the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with chloroacetyl chloride to form 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole.
Scientific Research Applications
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole has been used in a variety of scientific research applications, including enzyme inhibition studies, protein modification, and drug discovery. One of the most common uses of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole is as a protein modification reagent. 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole can react with cysteine residues in proteins to form a covalent bond, which can be used to study the function and structure of the protein.
properties
IUPAC Name |
3-chloro-5-[(3-methoxyphenyl)methylsulfonyl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S2/c1-16-8-4-2-3-7(5-8)6-18(14,15)10-12-9(11)13-17-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLZAGQQLDIBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CS(=O)(=O)C2=NC(=NS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine](/img/structure/B2812329.png)
![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2812330.png)

![N-(4-butylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812336.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2812341.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2812342.png)

![4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2812345.png)


![N6-(2-chloroethyl)-2,3-dihydroimidazo[1,2-b]pyridazin-6-amine hydrochloride](/img/structure/B2812348.png)

![2',3',4,5,5',6'-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4'-pyran]](/img/structure/B2812350.png)